molecular formula C6H14ClNO2 B554987 (S)-Methyl 2-aminopentanoate hydrochloride CAS No. 56558-30-6

(S)-Methyl 2-aminopentanoate hydrochloride

Cat. No. B554987
CAS RN: 56558-30-6
M. Wt: 167.63 g/mol
InChI Key: GDWKIRLZWQQMIE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as S-2-aminobutanamide hydrochloride, involves processes like ammoniation, resolution, and salification . Another method involves using L-threonine as a starting raw material, preparing L-2-aminobutyric acid through a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-aminopentanoate hydrochloride” can be represented by the SMILES string O=C(OCC)C@HN.Cl .

Scientific Research Applications

  • Organotin(IV) complexes, synthesized using amino acetate functionalized Schiff base, have been shown to exhibit significant cytotoxicity against various human tumor cell lines. This suggests potential applications in the development of anticancer drugs (Basu Baul et al., 2009).

  • L-forms of certain 2-amino-5-aryl pentanoic acids, which are constituent amino acids in AM-toxins, have been synthesized. This research has implications for understanding and developing treatments for toxin-related diseases (Shimohigashi et al., 1976).

  • A study describes the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a compound that could have applications in organic synthesis and pharmaceutical research (Zav’yalov & Zavozin, 1987).

  • In biofuel research, studies have been conducted on the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates using engineered microorganisms. This research is significant for the development of sustainable biofuels (Cann & Liao, 2009).

  • Competitive intramolecular aminolysis studies, using compounds like methyl 4,5-diaminopentanoate, have provided insights into the relative rates of ring closure in chemical reactions. This research is relevant for the synthesis of various organic compounds (Patterson et al., 1994).

  • In the field of antimicrobial research, synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine has been conducted. These compounds are derived from 2-amino-5-hydroxy-2-methylpentanoic acid and have implications in the development of new antimicrobial agents (Maehr & Leach, 1978).

Safety And Hazards

The safety data sheet for a similar compound, sulfuric acid, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It’s important to handle “(S)-Methyl 2-aminopentanoate hydrochloride” with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

methyl (2S)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNYRVZHKRFIW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556163
Record name Methyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-aminopentanoate hydrochloride

CAS RN

56558-30-6
Record name Methyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LK Golani, C George, S Zhao… - Journal of medicinal …, 2014 - ACS Publications
Structure–activity relationships for cellular uptake and inhibition of cell proliferation were studied for 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates in which …
Number of citations: 37 pubs.acs.org
D Dou - 2010 - soar.wichita.edu
Chronic Obstructive Pulmonary Disease (COPD) is currently the fourth leading cause of death in the US. COPD is a multi-factorial disorder characterized by an oxidant/antioxidant …
Number of citations: 2 soar.wichita.edu

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